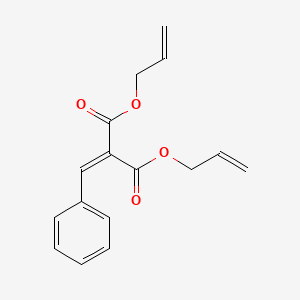
Diprop-2-enyl 2-benzylidenepropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diprop-2-enyl 2-benzylidenepropanedioate, also known as diallyl 2-benzylidenemalonate, is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . This compound is characterized by its unique structure, which includes two propenyl groups and a benzylidene group attached to a propanedioate backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diprop-2-enyl 2-benzylidenepropanedioate typically involves the esterification of benzylidenemalonate with propenyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield . The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diprop-2-enyl 2-benzylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The propenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, aldehydes, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Diprop-2-enyl 2-benzylidenepropanedioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diprop-2-enyl 2-benzylidenepropanedioate involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The propenyl groups may also play a role in the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diallyl malonate: Similar in structure but lacks the benzylidene group.
Benzylidene malonate: Contains the benzylidene group but lacks the propenyl groups.
Uniqueness
Diprop-2-enyl 2-benzylidenepropanedioate is unique due to the presence of both propenyl and benzylidene groups, which confer distinct chemical and biological properties . This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
52505-39-2 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
bis(prop-2-enyl) 2-benzylidenepropanedioate |
InChI |
InChI=1S/C16H16O4/c1-3-10-19-15(17)14(16(18)20-11-4-2)12-13-8-6-5-7-9-13/h3-9,12H,1-2,10-11H2 |
Clé InChI |
GBWQETCVMFHVBQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


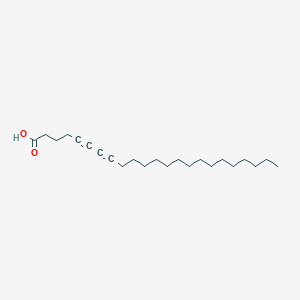
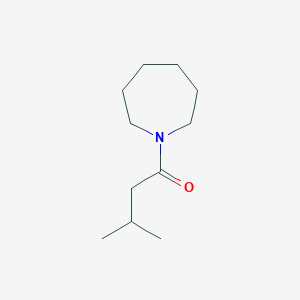
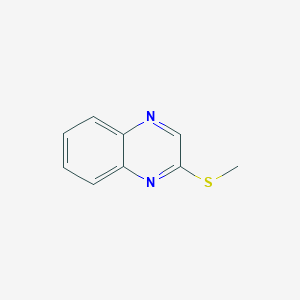
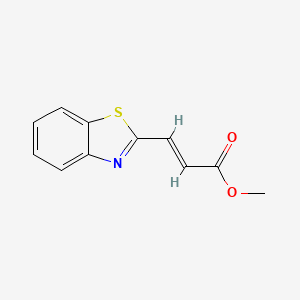

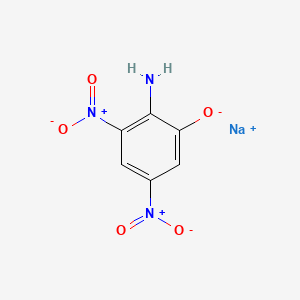

![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
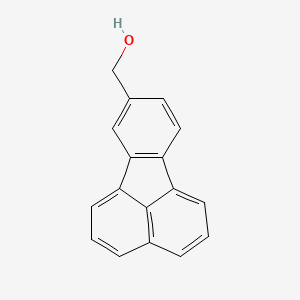

![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)
